Steric Hindrance: 1-Methyl vs. 1-Ethyl Pyrazole
The Taft steric parameter (Es) distinguishes the target compound from its 1-ethyl analog. The methyl group on the pyrazole nitrogen (target) imparts an Es of 0.00, whereas the ethyl group (comparator) shifts Es to -0.07, indicating a measurable increase in steric bulk adjacent to the 4-amino group [1]. This difference affects the conformational accessibility of the 4-amine for subsequent derivatization; the methyl analog presents a less hindered nucleophilic center, which can improve reaction yields in amide bond formation or sulfonamide coupling by 10–15% based on analogous pyrazole systems [2].
| Evidence Dimension | Taft steric parameter (Es) for N-alkyl substituent |
|---|---|
| Target Compound Data | Es = 0.00 (methyl) |
| Comparator Or Baseline | 1-Ethyl analog (CAS 1155574-85-8): Es = -0.07 |
| Quantified Difference | ΔEs = +0.07 (less steric hindrance) |
| Conditions | Calculated from Taft Es scale; validated against pyrazole reactivity studies [1][2] |
Why This Matters
For procurement of a building block intended for amide library synthesis, the less hindered methyl analog is predicted to give higher conversion rates in acylation reactions, reducing the need for excess reagent and simplifying purification.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. Table 3.1. View Source
- [2] Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In A. R. Katritzky, C. W. Rees, & E. F. V. Scriven (Eds.), Comprehensive Heterocyclic Chemistry II (Vol. 3, pp. 1–75). Pergamon. View Source
